molecular formula C13H17N3OS B2520563 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea CAS No. 1251545-41-1

1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea

Cat. No.: B2520563
CAS No.: 1251545-41-1
M. Wt: 263.36
InChI Key: WDNDGZNYXDXZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

The synthesis of 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea typically involves the reaction of 4,7-dimethylbenzo[d]thiazole-2-amine with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 4,7-Dimethylbenzo[d]thiazole-2-amine and isopropyl isocyanate.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve scaling up the reaction using continuous flow reactors or other large-scale synthetic techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzothiazole ring or the urea moiety.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials

    Biology: Benzothiazole derivatives, including 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea, have shown promise as antimicrobial, antiviral, and anticancer agents. They are studied for their ability to interact with biological targets and inhibit the growth of pathogens or cancer cells.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development. Its biological activities make it a candidate for the treatment of various diseases, including infections and cancer.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea can be compared with other benzothiazole derivatives to highlight its uniqueness:

    Similar Compounds: Other benzothiazole derivatives include 2-(4-aminophenyl)benzothiazole, 2-(4-methylphenyl)benzothiazole, and 2-(4-chlorophenyl)benzothiazole.

    Uniqueness: The presence of the isopropylurea moiety in this compound distinguishes it from other benzothiazole derivatives

Properties

IUPAC Name

1-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-7(2)14-12(17)16-13-15-10-8(3)5-6-9(4)11(10)18-13/h5-7H,1-4H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNDGZNYXDXZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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